3-(3-Chlorophenyl)-4'-fluoropropiophenone
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Overview
Description
3-(3-Chlorophenyl)-4’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses aluminum chloride as a catalyst and involves the acylation of 3-chlorobenzene with 4-fluoropropiophenone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst .
Industrial Production Methods: In an industrial setting, the production of 3-(3-Chlorophenyl)-4’-fluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and bromine for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-4’-fluoropropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloromethcathinone: Similar in structure but with a different functional group arrangement.
4-Fluoromethcathinone: Another compound with a fluorophenyl group but differing in the position of the substituents.
Uniqueness: 3-(3-Chlorophenyl)-4’-fluoropropiophenone is unique due to the specific arrangement of the chlorophenyl and fluorophenyl groups on the propiophenone backbone. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYLFLMFIUQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644429 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-00-3 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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